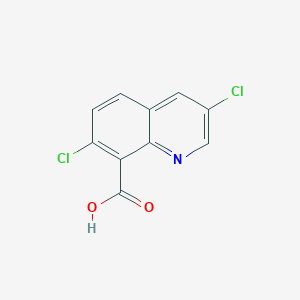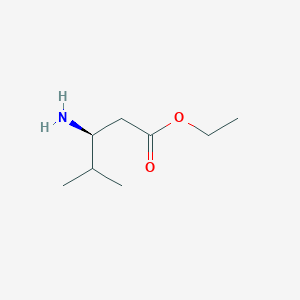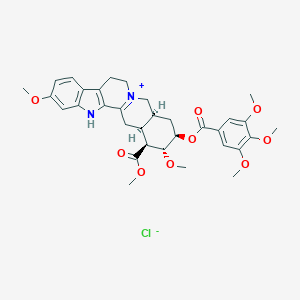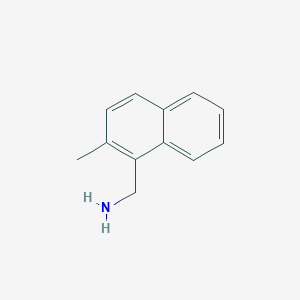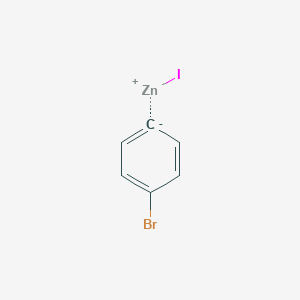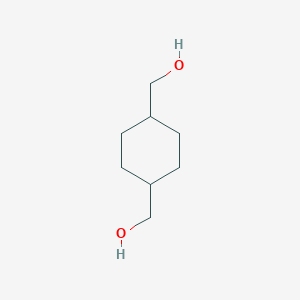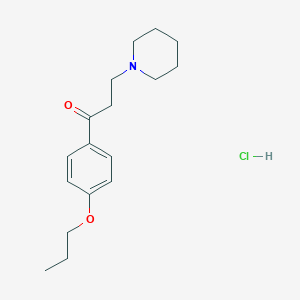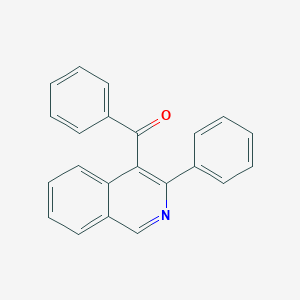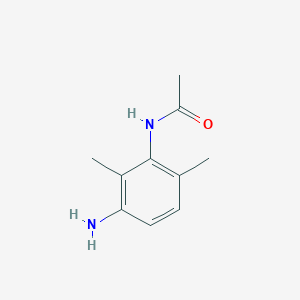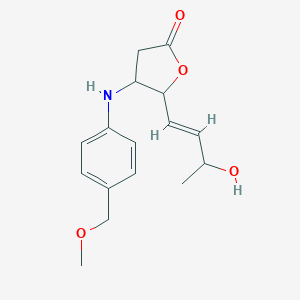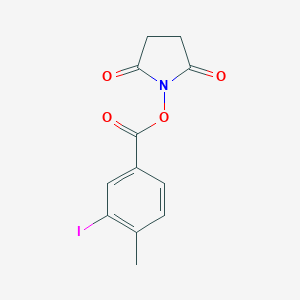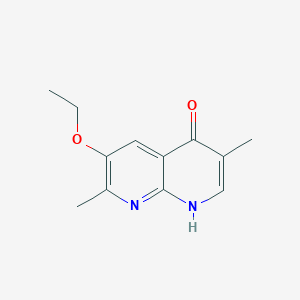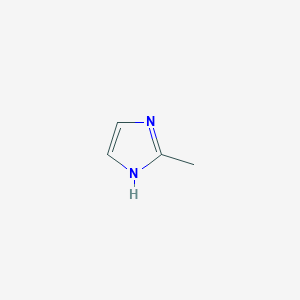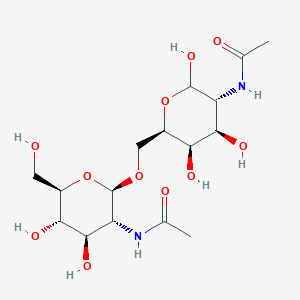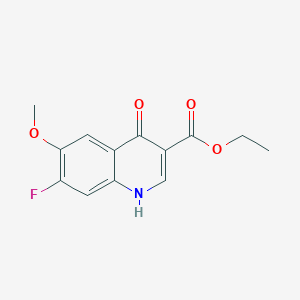
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
描述
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a compound related to a class of antibacterial agents known as fluoroquinolones. These compounds are characterized by a quinolone core and are known for their broad-spectrum antibacterial activity. The presence of a fluorine atom at the 6-position and various substituents at other positions on the quinolone ring system are critical for the antibacterial activity of these compounds .
Synthesis Analysis
The synthesis of related ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves multistep reactions, including the key step of obtaining the C-7 fatty amide derivative through selective formation of an azide followed by reduction to the corresponding amine . Another related compound, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, was synthesized using the Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance . These methods highlight the versatility and adaptability of the synthetic routes for fluoroquinolone derivatives.
Molecular Structure Analysis
The molecular structure of fluoroquinolone derivatives has been studied using various spectroscopic techniques. For instance, NMR spectroscopy has been used to analyze the chemical shifts and coupling constants of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives . X-ray crystallography has also been employed to determine the crystal structure of related compounds, providing insights into the three-dimensional arrangement and potential interactions such as hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of fluoroquinolone derivatives is influenced by the substituents on the quinolone ring. For example, the presence of a 7-chloro or 7-amino group can facilitate further chemical modifications, such as nucleophilic attack or cyclocondensation reactions, leading to a diverse array of compounds with potential biological activities . The reactivity at the C-7 position is particularly important for the synthesis of novel derivatives with enhanced antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolone derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are determined by the functional groups and the overall molecular structure of the compound. For instance, the introduction of fatty amide moieties at the C-7 position has been shown to influence the cytotoxicity against cancer cell lines and antimicrobial activity . The optimization of these properties is essential for the development of new antibacterial agents with improved efficacy and reduced toxicity .
科学研究应用
Synthesis and Chemical Properties
- Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has been synthesized and studied as an intermediate in the development of antibacterial fluoroquinolones. This compound is pivotal in the synthesis of various quinolone derivatives with potential antibacterial properties (Rádl, 1994).
Chemical Transformations and Reactions
- The compound has been used to explore the effects of different bases and solvents on the ratio of N- and O-ethylated products. This research is significant in understanding the chemical behavior and potential applications of the compound in various solvents (Guo Hui, 1993).
Catalysis and Reaction Optimization
- Research has focused on synthesizing Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance. This approach highlights the optimization of reaction conditions for improved yield and efficiency in the synthesis of this compound (Song Bao-an, 2012).
Antibacterial Activity and Structural Relationships
- The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been studied. These studies contribute to understanding the antibacterial properties of derivatives of this compound (H. Koga et al., 1980).
Application in Novel Compound Synthesis
- Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has been utilized in synthesizing novel quinolonecarboxylic acids. This demonstrates its utility as a building block in the creation of new chemical entities with potential pharmacological applications (C. Ziegler et al., 1988).
未来方向
The future directions for research on Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in 4-hydroxyquinoline compounds for their antioxidant effects , this compound could be of interest in related research fields.
属性
IUPAC Name |
ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNUQDCBRIKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478620 | |
| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate | |
CAS RN |
622369-35-1 | |
| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

